molecular formula C26H27N3O2S2 B11428753 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11428753
M. Wt: 477.6 g/mol
InChI Key: UBFLGKFKXLNCHN-UHFFFAOYSA-N
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Description

6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a phenylethyl group, and a tetrahydroquinoline moiety. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and an appropriate catalyst.

    Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is attached through a nucleophilic substitution reaction, where the tetrahydroquinoline derivative reacts with an electrophilic intermediate.

    Final Assembly: The final step involves the coupling of the previously synthesized intermediates under specific reaction conditions, such as elevated temperature and the presence of a base, to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thienopyrimidine core and the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or the use of polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its pharmacological properties.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure-activity relationship (SAR) is explored to design new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Quinoline Derivatives: Compounds containing the quinoline moiety, which may exhibit similar biological activities.

    Phenylethyl Derivatives: Compounds with phenylethyl groups that contribute to their pharmacological properties.

Uniqueness

The uniqueness of 6-METHYL-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-18-16-21-24(33-18)25(31)29(15-13-19-8-3-2-4-9-19)26(27-21)32-17-23(30)28-14-7-11-20-10-5-6-12-22(20)28/h2-6,8-10,12,18H,7,11,13-17H2,1H3

InChI Key

UBFLGKFKXLNCHN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCC4=CC=CC=C43)CCC5=CC=CC=C5

Origin of Product

United States

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